molecular formula C25H39NO6S B162725 N-acetyl Leukotriene E4 CAS No. 80115-95-3

N-acetyl Leukotriene E4

Cat. No.: B162725
CAS No.: 80115-95-3
M. Wt: 481.6 g/mol
InChI Key: BGGYAYMMFYBWEX-YSUFHIAUSA-N
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Description

N-acetyl Leukotriene E4 is a complex organic compound that belongs to the family of eicosanoids. Eicosanoids are signaling molecules derived from polyunsaturated fatty acids and play crucial roles in various physiological and pathological processes. This compound is particularly interesting due to its involvement in inflammatory responses and its potential therapeutic applications.

Scientific Research Applications

N-acetyl Leukotriene E4 has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of eicosanoids and their derivatives.

    Biology: Investigated for its role in cell signaling and inflammatory responses.

    Medicine: Potential therapeutic agent for treating inflammatory diseases and conditions such as asthma and arthritis.

    Industry: Utilized in the development of anti-inflammatory drugs and as a biochemical marker in diagnostic assays.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-acetyl Leukotriene E4 interacts with a series of enzymes in its biosynthesis and metabolism. Initially, 5-lipoxygenase leads to the formation of 5-HPETE, which then forms the unstable epoxide LTA4 . Metabolism of LTA4 leads to the formation of LTB4 and the cysteinyl-containing LTs C4, D4, and E4 . This compound is formed in reactions between leukotriene E4 and acetyl coenzyme A .

Cellular Effects

This compound has been found to produce a vasoconstriction in the mesenteric vessels, leading to a reduction of blood flow to the gut . This suggests that it may have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is formed in reactions between leukotriene E4 or 11-trans leukotriene E4 and acetyl coenzyme A, catalyzed by a membrane-bound enzyme present in liver, kidney, and other tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been detected in bile and urine , indicating that it may undergo degradation over time

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been found to retain considerable biological activity and is about equi-active with LTE4 in contracting guinea-pig trachea and lung parenchymal strip

Metabolic Pathways

This compound is involved in the leukotriene metabolic pathway . It interacts with enzymes such as 5-lipoxygenase, LTA4 hydrolase, and LTC4 synthase in its biosynthesis . It may also have effects on metabolic flux or metabolite levels.

Transport and Distribution

It is known that it is a metabolite of Leukotriene E4, which is detected in bile and urine , suggesting that it may be transported and distributed in similar ways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl Leukotriene E4 typically involves multiple steps, starting from arachidonic acid. The key steps include:

    Oxidation: Arachidonic acid is oxidized to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE).

    Reduction: 5-HPETE is reduced to 5-hydroxyeicosatetraenoic acid (5-HETE).

    Thioether Formation: 5-HETE undergoes a reaction with N-acetylcysteine to form the thioether linkage, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-acetyl Leukotriene E4 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 5 can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the tetraenoic acid chain can be reduced to form saturated derivatives.

    Substitution: The acetamido and carboxyethyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Saturated hydrocarbons

    Substitution Products: Various derivatives with modified functional groups

Comparison with Similar Compounds

Similar Compounds

    Leukotriene E4: Another eicosanoid with a similar structure but different functional groups.

    5-Hydroxyeicosatetraenoic acid (5-HETE): A precursor in the biosynthesis of the target compound.

    N-acetylleukotriene E4: A derivative with an acetyl group attached to the cysteine moiety.

Uniqueness

N-acetyl Leukotriene E4 is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to modulate inflammatory responses through specific receptor interactions sets it apart from other similar compounds.

Properties

{ "Design of Synthesis Pathway": "The synthesis pathway for the compound '6-(2-Acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid' involves the conversion of a commercially available starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "5-hydroxyicosa-7,9,11,14-tetraenoic acid", "2-bromoethanol", "Acetic anhydride", "Thiourea", "Hydrochloric acid", "Sodium hydroxide", "Potassium hydroxide", "Dimethylformamide", "Diethyl ether", "Ethyl acetate", "Water" ], "Reaction": [ { "Step 1": "5-hydroxyicosa-7,9,11,14-tetraenoic acid is reacted with thionyl chloride to form the corresponding acid chloride." }, { "Step 2": "The acid chloride is then reacted with 2-bromoethanol in the presence of potassium carbonate to form the corresponding ester." }, { "Step 3": "The ester is then hydrolyzed using sodium hydroxide to form the corresponding carboxylic acid." }, { "Step 4": "The carboxylic acid is then reacted with thiourea in the presence of hydrochloric acid to form the corresponding thiourea derivative." }, { "Step 5": "The thiourea derivative is then reacted with acetic anhydride in the presence of potassium hydroxide to form the corresponding acetamide." }, { "Step 6": "The acetamide is then reacted with sodium sulfide in the presence of dimethylformamide to form the target compound, 6-(2-Acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid." }, { "Step 7": "The product is then purified using a combination of diethyl ether, ethyl acetate, and water." } ] }

CAS No.

80115-95-3

Molecular Formula

C25H39NO6S

Molecular Weight

481.6 g/mol

IUPAC Name

(5S,6R,7E,9E,11E,14E)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

InChI

InChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(28)16-15-18-24(29)30)33-19-21(25(31)32)26-20(2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3,(H,26,27)(H,29,30)(H,31,32)/b8-7+,11-10+,13-12+,17-14+/t21?,22-,23+/m0/s1

InChI Key

BGGYAYMMFYBWEX-YSUFHIAUSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C

SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C

Synonyms

5-hydroxy-6-S-(2-acetamido-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid
N-acetyl-LTE(4)
N-acetylleukotriene E4
NA-LTE4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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